

Dorsomorphin vs. LDN-193189: Potency and Specificity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

Cat. No.: S526528

[Get Quote](#)

Feature	Dorsomorphin	LDN-193189
Primary Target	BMP type I receptors (ALK2, ALK3, ALK6), ActRIIA, AMPK [1] [2]	BMP type I receptors (ALK2, ALK3) [3] [2]
IC50 for ALK2	Not precisely quantified, but significantly higher than LDN-193189 [2]	5 nM [3]
IC50 for ALK3	Not precisely quantified, but significantly higher than LDN-193189 [2]	30 nM [3]
Specificity	Lower; known to inhibit AMPK, VEGFR, and PDGFR [2]	Higher; a derivative designed for improved specificity to BMP receptors [2]
Key Experimental Findings	Inhibits GDF8-induced Smad2/3 signaling; suppresses DKK-1 in breast cancer cells; inhibits EMT in prostate cancer cells [1] [4] [5]	More effectively inhibits BMP-induced Smad and non-Smad (p38, Akt) pathways; promotes definitive endoderm differentiation in stem cells [6] [2]

Detailed Experimental Evidence and Protocols

The data in the table is supported by several key studies that provide insight into the experimental approaches used to compare these inhibitors.

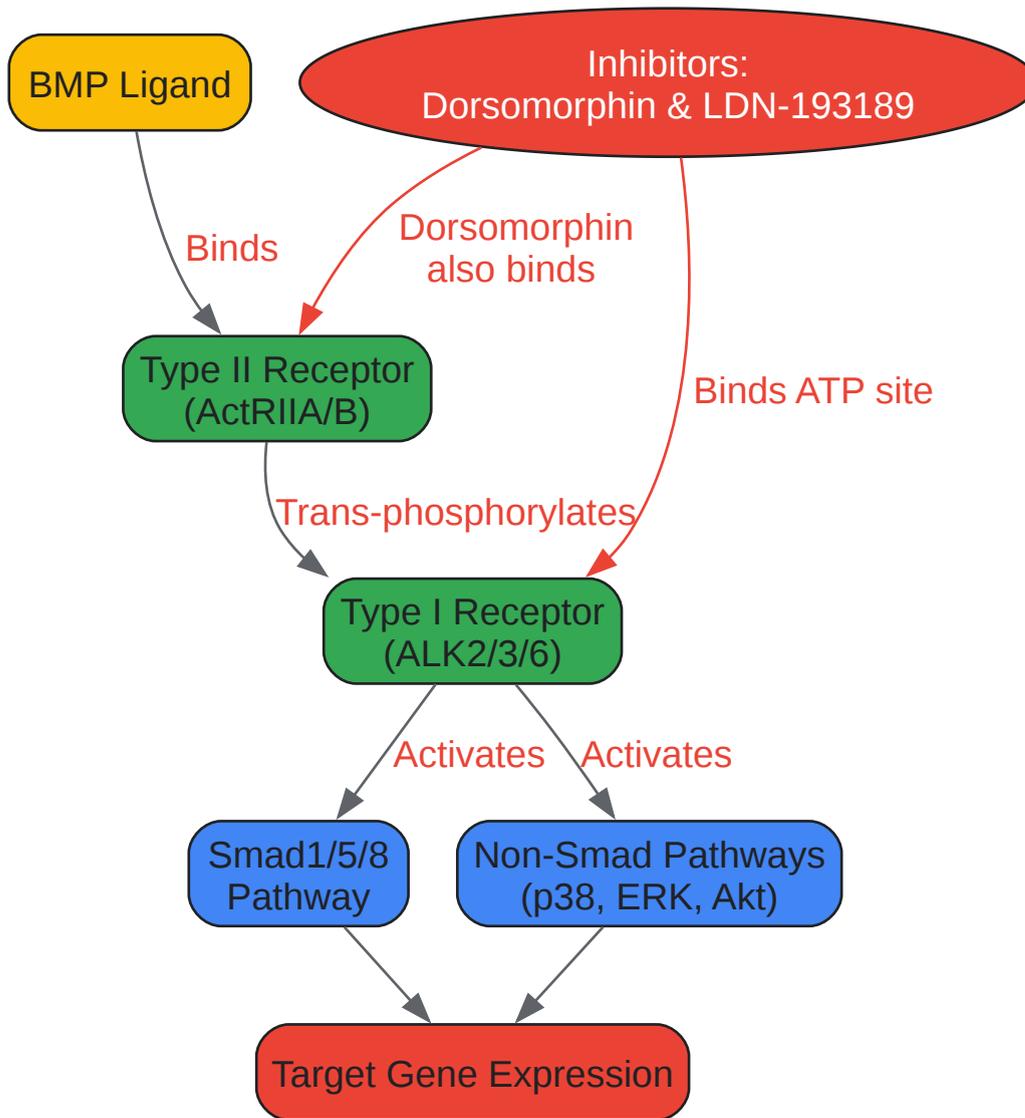
- **In Vitro Signaling Pathway Inhibition:** A direct side-by-side comparison in C2C12 myoblast cells demonstrated that both **dorsomorphin** and LDN-193189 inhibit BMP-mediated phosphorylation of Smad1/5/8, p38, and Akt. However, the study concluded that LDN-193189 achieves this inhibition **more efficiently** than **dorsomorphin** [2].
 - **Protocol Summary:** C2C12 cells were starved in serum-free DMEM for 5 hours, pre-treated with either inhibitor for 30 minutes, and then stimulated with BMP2, BMP6, or GDF5. Protein lysates were analyzed by Western blot using antibodies against phosphorylated Smad1/5/8, p38, and Akt [2].
- **Structural and Binding Studies:** Research has provided a molecular basis for **dorsomorphin's** activity, showing it binds not only to type I receptors but also directly to the type II receptor **ActRIIA**. The co-crystal structure of **dorsomorphin** bound to ActRIIA was determined, confirming this mechanism [1]. LDN-193189, sharing a similar core structure, was developed to have a higher affinity and specificity for the BMP type I receptors [2].
- **Application in Stem Cell Differentiation:** A 2024 study designed a highly efficient, growth factor-free system for differentiating human pluripotent stem cells into definitive endoderm. This system used LDN-193189 as one of the four key components, identifying it as the most potent and reproducible small-molecule inducer for this process after high-throughput screening of 735 compounds [6].

Research Considerations

When planning your experiments, it's crucial to consider the broader context of these inhibitors' effects.

- **Critical In Vivo Finding:** While LDN-193189 is a potent tool for *in vitro* studies, one investigation into breast cancer bone metastasis reported a surprising result. Systemic treatment with LDN-193189 in a mouse model **significantly enhanced metastasis development** [7]. This highlights that the biological effects can be highly context-dependent and that *in vitro* potency does not always translate directly to predictable *in vivo* outcomes.

- **Pathway Context:** The following diagram illustrates the key signaling pathways these inhibitors affect, which will help in designing your experiments and interpreting results.



[Click to download full resolution via product page](#)

In summary, for research requiring high potency and greater specificity in blocking BMP type I receptor signaling, **LDN-193189 is the superior choice**. However, if your work involves pathways where **dorsomorphin**'s broader kinase inhibition profile (including AMPK) is relevant, it may still be a suitable tool, provided its off-target effects are accounted for.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Small Molecules Dorsomorphin and LDN - 193189 Inhibit... [pmc.ncbi.nlm.nih.gov]
2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad ... [pmc.ncbi.nlm.nih.gov]
3. LDN-193189 - Potent ALK Inhibitor for Targeted Research [apexbt.com]
4. Dorsomorphin Suppresses EMT to Reduce AR-Negative ... [pubmed.ncbi.nlm.nih.gov]
5. A novel inhibitor of Dickkopf-1 in breast cancer [sciencedirect.com]
6. Chemically defined and growth factor-free system for highly ... [pmc.ncbi.nlm.nih.gov]
7. The Bone Morphogenetic Protein Signaling Inhibitor LDN ... [frontiersin.org]

To cite this document: Smolecule. [Dorsomorphin vs. LDN-193189: Potency and Specificity Comparison]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b526528#dorsomorphin-vs-ldn-193189-potency-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com